

Application Notes and Protocols: ISAM-140 in Spheroid and Organoid Cancer Models

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Compound of Interest

Compound Name: ISAM-140

Cat. No.: B15570728

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Introduction

ISAM-140 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR). In the tumor microenvironment, high concentrations of adenosine suppress the anti-tumor immune response by activating A2A and A2B receptors on immune cells. By blocking the A2BAR, **ISAM-140** has been shown to enhance anti-tumor immunity and inhibit tumor growth in preclinical models. Three-dimensional (3D) culture systems, such as spheroids and organoids, more accurately recapitulate the complex cell-cell interactions and physiological gradients of in vivo tumors compared to traditional 2D cell culture. This document provides detailed application notes and protocols for studying the effects of **ISAM-140** in patient-derived cancer spheroid and organoid models.

Data Presentation

Table 1: Effect of **ISAM-140** on Patient-Derived Breast Cancer Spheroid Viability

Treatment	Concentration (µM)	Relative Cell Viability (%)	Statistical Significance
Untreated Control	-	100	-
ISAM-140	12	Significantly Reduced	p < 0.05

Data summarized from studies on patient-derived breast cancer spheroids treated for 4 days.
[\[1\]](#)

Table 2: Effect of **ISAM-140** on Lymphocyte Proliferation in the Presence of Adenosine

Cell Type	ISAM-140 (12 μ M) Effect on Proliferation
CD8+ T cells (naïve and effector)	Rescued
CD4+ T cells (central and effector memory)	Rescued
NK cells	Rescued

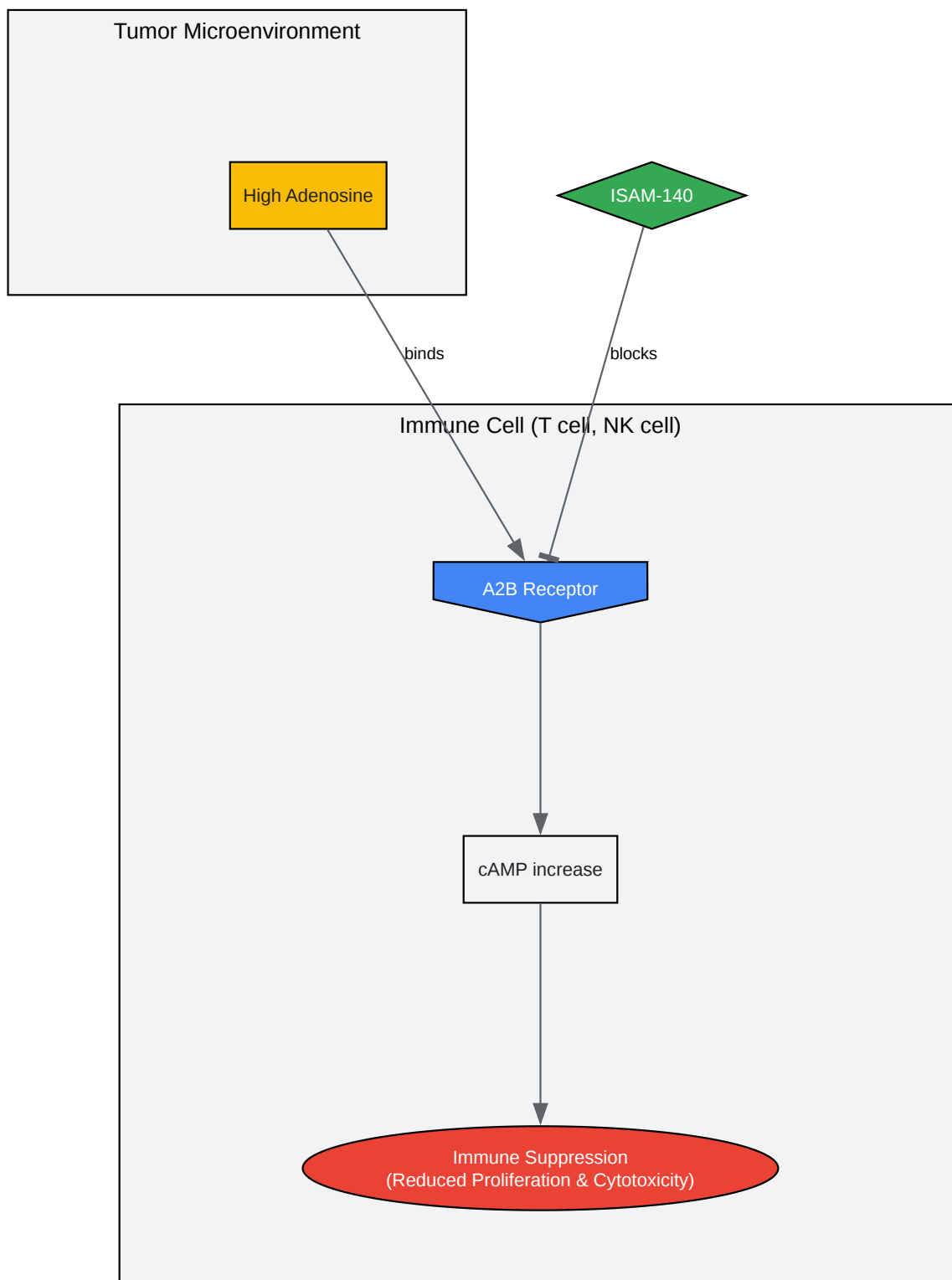
ISAM-140 rescued lymphocyte proliferation from adenosine-mediated suppression.[\[1\]](#)

Table 3: Impact of **ISAM-140** on T Cell Ratio within Tumor Spheroids

Treatment	Effect on CD8/CD4 T cell ratio	Statistical Significance
ISAM-140	Increased	Statistically Significant

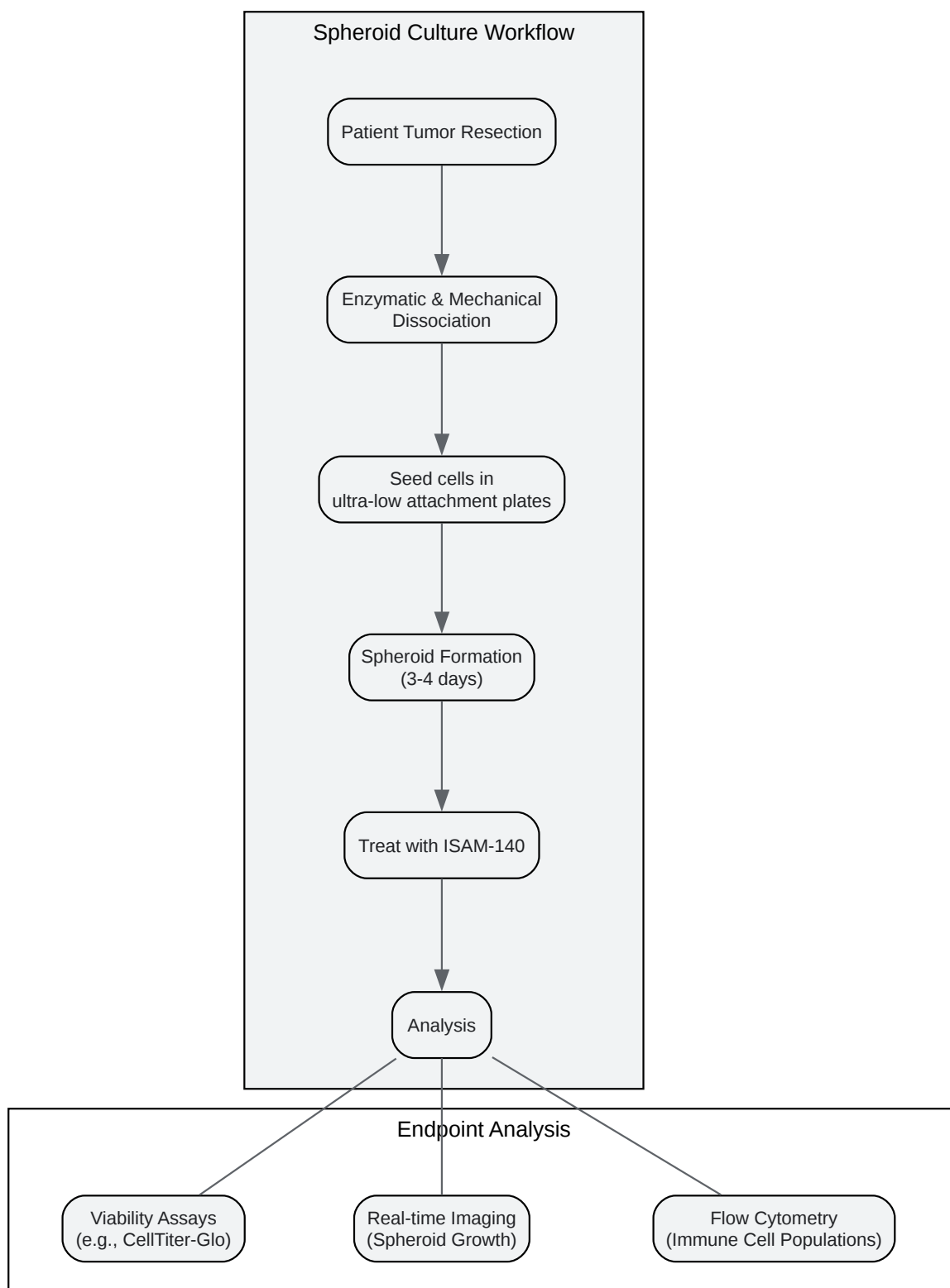
Analysis of tumor-infiltrating lymphocytes (TILs) in patient-derived spheroids.[\[1\]](#)

Signaling Pathways and Experimental Workflows



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Caption: **ISAM-140** blocks adenosine binding to the A2B receptor on immune cells.



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Caption: Workflow for **ISAM-140** testing in patient-derived spheroids.

Experimental Protocols

Protocol 1: Generation and Treatment of Patient-Derived Cancer Spheroids

This protocol describes the generation of spheroids from fresh patient tumor tissue and subsequent treatment with **ISAM-140**.

Materials:

- Fresh tumor tissue from resection
- DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin
- Collagenase, Hyaluronidase, DNase
- Ficoll-Paque
- Ultra-low attachment 96-well plates
- **ISAM-140** (stock solution in DMSO)
- CellTiter-Glo® 3D Cell Viability Assay (Promega)
- Incubator (37°C, 5% CO₂)

Methodology:

- Tissue Dissociation:
 - Mechanically mince fresh tumor tissue into small fragments (<1-2 mm).
 - Digest the tissue fragments in a solution of collagenase, hyaluronidase, and DNase in DMEM/F12 at 37°C for 1-2 hours with gentle agitation.
 - Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
 - Isolate tumor cells and immune cells by density gradient centrifugation using Ficoll-Paque.

- Spheroid Formation:
 - Resuspend the isolated cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
 - Seed 5,000 to 10,000 cells per well in an ultra-low attachment 96-well plate.
 - Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.
 - Incubate at 37°C and 5% CO₂ for 3-4 days to allow for spheroid formation.
- **ISAM-140** Treatment:
 - Prepare serial dilutions of **ISAM-140** in culture medium from a concentrated stock solution. A final concentration of 12 µM has been shown to be effective.^[1] Ensure the final DMSO concentration is below 0.1%.
 - Carefully remove half of the medium from each well and replace it with fresh medium containing the desired concentration of **ISAM-140** or vehicle control (DMSO).
 - Incubate the spheroids for the desired treatment period (e.g., 4 days).
- Analysis:
 - Viability Assay: Assess cell viability using the CellTiter-Glo® 3D Cell Viability Assay according to the manufacturer's instructions.
 - Spheroid Growth: Monitor spheroid size and morphology over time using brightfield microscopy. Images can be analyzed using software like ImageJ to quantify spheroid diameter or area.
 - Flow Cytometry: Collect spheroids, dissociate them into single cells using TrypLE or a similar reagent, and stain with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, CD56) to analyze the composition of tumor-infiltrating lymphocytes.

Protocol 2: Proposed Protocol for Patient-Derived Organoid Culture and ISAM-140 Treatment

This protocol is a proposed adaptation for using **ISAM-140** in patient-derived organoid (PDO) cultures, based on general organoid generation techniques. Note: This is a hypothetical protocol and requires optimization and validation.

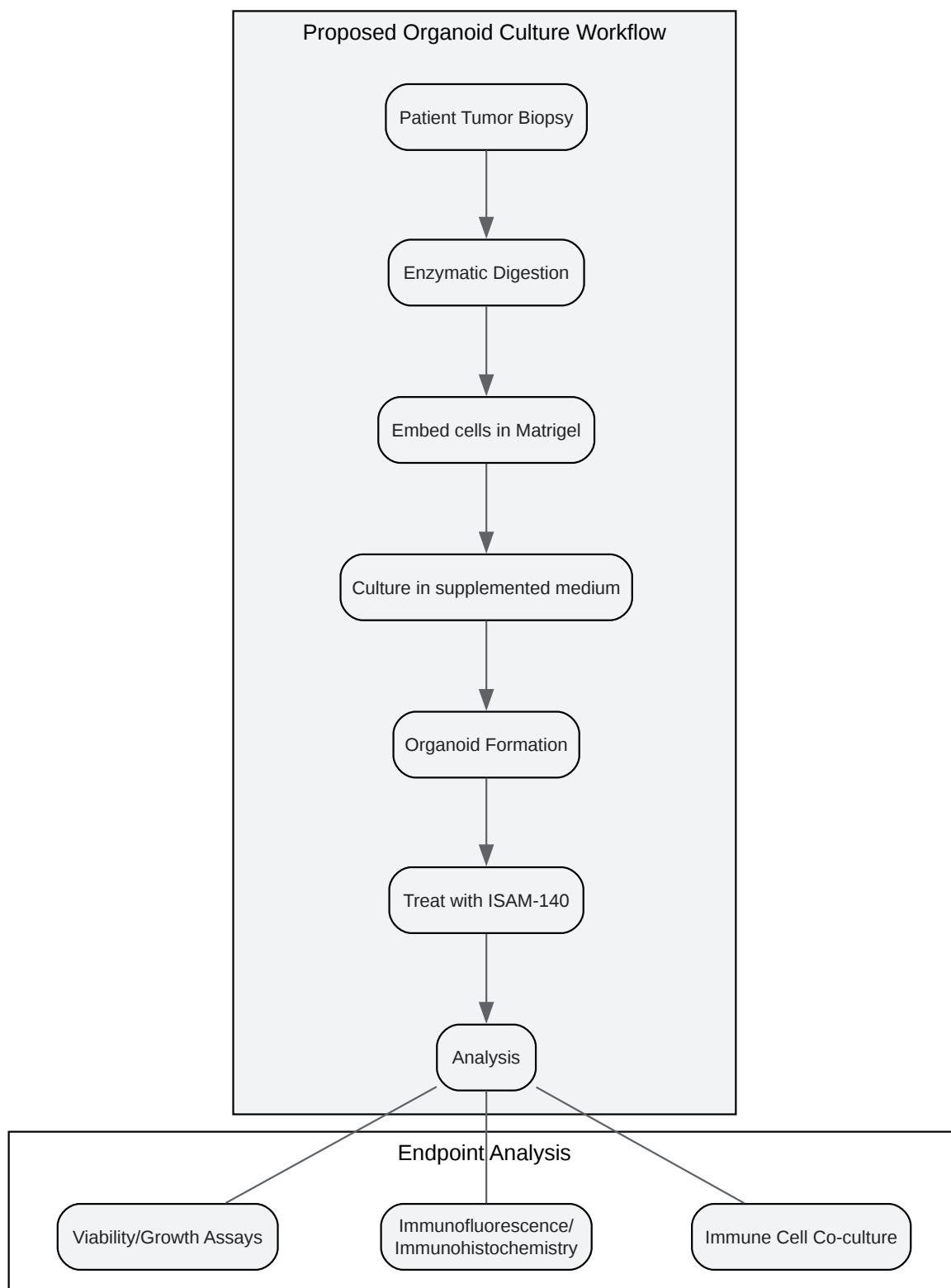
Materials:

- Fresh tumor tissue from biopsy or resection
- Advanced DMEM/F12 medium
- Matrigel® or other basement membrane extract
- Organoid culture medium supplements (e.g., B27, N2, EGF, Noggin, R-spondin)
- Collagenase, Dispase, DNase
- **ISAM-140** (stock solution in DMSO)
- Incubator (37°C, 5% CO₂)
- Cell viability and imaging reagents as in Protocol 1

Methodology:

- Organoid Generation:
 - Mince fresh tumor tissue and digest with a cocktail of Collagenase, Dispase, and DNase to obtain a single-cell suspension or small cell clusters.
 - Embed the cells in droplets of Matrigel® in a pre-warmed culture plate.
 - Allow the Matrigel® to solidify at 37°C for 15-30 minutes.
 - Overlay the Matrigel® domes with organoid culture medium containing appropriate growth factors.

- Culture the organoids at 37°C and 5% CO₂, refreshing the medium every 2-3 days. Organoids should form within 7-14 days.
- **ISAM-140** Treatment:
 - Once organoids are established, carefully add **ISAM-140** diluted in fresh organoid culture medium to the desired final concentration.
 - Treat for a relevant duration, which may range from days to weeks depending on the experimental endpoint.
- Analysis:
 - Organoid Viability and Growth: Monitor organoid size and morphology using microscopy. Perform viability assays as described for spheroids, ensuring compatibility with 3D Matrigel® cultures.
 - Immunofluorescence and Immunohistochemistry: Fix, embed, and section the organoids to analyze protein expression and localization of cancer and immune cell markers.
 - Co-culture with Immune Cells: For immuno-oncology studies, establish co-cultures of PDOs with autologous or allogeneic immune cells (e.g., T cells, NK cells) and then treat with **ISAM-140** to assess its impact on immune-mediated tumor cell killing.



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Caption: Proposed workflow for **ISAM-140** testing in patient-derived organoids.

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References

- 1. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
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